2,3,5,6-Tetrafluoro-4'-methyl-4-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which impart unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives.
Coupling Reaction: The biphenyl structure is formed through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is prone to nucleophilic substitution reactions, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated materials with unique properties.
Biology:
- Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate signaling pathways, alter gene expression, or affect cellular processes through its unique chemical structure.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-methylbenzylalcohol
- 4-Methyl-2,3,5,6-tetrafluorobenzyl bromide
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
Comparison:
- 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both tetrafluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other fluorinated biphenyls.
- The trifluoromethyl group imparts additional lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2,3,5,6-Tetrafluoro-4’-methyl-4-(trifluoromethyl)-1,1’-biphenyl in various scientific and industrial applications
Properties
CAS No. |
920264-42-2 |
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Molecular Formula |
C14H7F7 |
Molecular Weight |
308.19 g/mol |
IUPAC Name |
1,2,4,5-tetrafluoro-3-(4-methylphenyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F7/c1-6-2-4-7(5-3-6)8-10(15)12(17)9(14(19,20)21)13(18)11(8)16/h2-5H,1H3 |
InChI Key |
NIQCMZUDQFZPMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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